molecular formula C16H15NO4 B6407705 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% CAS No. 1261906-41-5

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%

Cat. No. B6407705
CAS RN: 1261906-41-5
M. Wt: 285.29 g/mol
InChI Key: KZRIWWLSQPEZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% (4-DMABA) is an organic compound composed of carbon, hydrogen, nitrogen, and oxygen atoms. It is a white powder at room temperature and has a melting point of approximately 140°C. 4-DMABA is an important intermediate in the synthesis of many pharmaceuticals and other fine chemicals. It is also used as a reagent in various organic reactions.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of pharmaceuticals such as anti-cancer drugs and antibiotics. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has also been used as a reagent in the synthesis of optical imaging agents for medical imaging. In addition, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has been used as a reagent in the synthesis of dyes and pigments for use in the textile and printing industries.

Mechanism of Action

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is an organic compound composed of carbon, hydrogen, nitrogen, and oxygen atoms. The nitrogen and oxygen atoms form a heterocyclic ring structure, which is responsible for the compound’s reactivity. The nitrogen atom is electron-rich and can act as a nucleophile, while the oxygen atom is electron-poor and can act as an electrophile. This allows 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% to act as a catalyst in various organic reactions.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and analgesic properties. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. In addition, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, which may be beneficial in the treatment of obesity and diabetes.

Advantages and Limitations for Lab Experiments

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is that it is a relatively inexpensive reagent and is readily available. It is also a stable compound, which makes it suitable for use in long-term experiments. However, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is a strong acid and can cause skin and eye irritation. It is also toxic and should be handled with care.

Future Directions

There are several potential future directions for 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% research. One potential direction is to further investigate its biochemical and physiological effects, particularly its potential to inhibit the activity of certain enzymes involved in drug and xenobiotic metabolism. Another potential direction is to investigate its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to investigate its potential as an optical imaging agent for medical imaging. Finally, further research could be conducted to investigate its potential as a dye and pigment for use in the textile and printing industries.

Synthesis Methods

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is synthesized from 4-chlorobenzoic acid and N,N-dimethylaminoborane (DMAB) in a three-step process. The first step involves the reaction of 4-chlorobenzoic acid with DMAB in the presence of a catalyst such as palladium or nickel. This reaction yields 4-chloro-N,N-dimethylaminobenzoic acid. The second step involves the reduction of 4-chloro-N,N-dimethylaminobenzoic acid to 4-N,N-dimethylaminobenzoic acid using a reducing agent such as sodium borohydride or sodium cyanoborohydride. The final step involves the hydrolysis of 4-N,N-dimethylaminobenzoic acid to 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% using an alkaline solution such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(18)9-11/h3-9,18H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRIWWLSQPEZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691305
Record name 3'-(Dimethylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

CAS RN

1261906-41-5
Record name 3'-(Dimethylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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